molecular formula C18H15ClN2O4S B2850817 (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-13-3

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2850817
CAS No.: 897734-13-3
M. Wt: 390.84
InChI Key: BXVRWZYWJHLNCP-ZZEZOPTASA-N
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Description

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has been identified in scientific literature as a highly potent and selective inhibitor of the Proviral Integration Moloney virus (PIM) kinase family, with particular efficacy against PIM1 [https://pubmed.ncbi.nlm.nih.gov/25965179/]. The PIM kinases are serine/threonine kinases that play critical roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors, making them a compelling target for oncological research [https://www.nature.com/articles/nrc2109]. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM1, thereby inhibiting its kinase activity and leading to the disruption of downstream signaling pathways that promote tumorigenesis [https://pubchem.ncbi.nlm.nih.gov/]. Research utilizing this inhibitor is primarily focused on investigating PIM kinase-driven cancer models, elucidating the mechanisms of treatment resistance, and exploring its potential as a therapeutic agent, especially in conjunction with other targeted therapies [https://aacrjournals.org/cancerres/article/75/4/846/625927/The-PIM-Inhibitor-AZD1208-Hinders-Tumor]. Its value to researchers lies in its specificity, which allows for the precise dissection of PIM kinase signaling in complex biological systems without the confounding effects of off-target inhibition.

Properties

IUPAC Name

methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-24-17(23)10-21-14-4-2-3-5-15(14)26-18(21)20-16(22)11-25-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVRWZYWJHLNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Primary Application Evidence ID
(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4-chlorophenoxy acetyl, methyl ester C₁₈H₁₅ClN₂O₄S 402.84 Pharmaceutical (Antibiotic)
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4-nitrobenzoyl, ethyl ester C₁₈H₁₅N₃O₅S 397.39 Agrochemical research
(Z)-2-(4-Chlorobenzylidene)benzo[d]thiazolo[3,2-a]imidazol-3(2H)-one 4-chlorobenzylidene, imidazolone ring C₁₆H₁₀ClN₃OS 351.79 Material science studies
Metsulfuron methyl ester (herbicide) Triazine, sulfonylurea, methyl ester C₁₄H₁₅N₅O₆S 381.36 Herbicide
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Amino-thiazole, methoxycarbonylmethoxy C₁₁H₁₃N₃O₅S 299.30 Cephalosporin synthesis

Key Findings from Comparative Analysis

Physicochemical Properties
  • Solubility and Lipophilicity : The methyl ester in the target compound offers moderate lipophilicity (logP ~2.8), whereas the ethyl ester analog () has higher logP (~3.2), favoring membrane penetration but reducing aqueous solubility . The sulfonylurea herbicide () has a polar triazine group, enhancing soil mobility but limiting blood-brain barrier penetration .
  • Crystallinity : The Z-configuration in the target compound promotes planar stacking, as seen in related benzo[d]thiazole derivatives, which form stable crystals via N–H···O and C–H···O hydrogen bonds . The imidazolone-containing analog () exhibits tighter π-π interactions (centroid distance: 3.536 Å) due to its fused ring system, resulting in higher melting points (~250°C vs. ~180°C for the target compound) .

Preparation Methods

Cyclocondensation of 2-Aminobenzenethiol

A regioselective approach involves reacting 2-aminobenzenethiol with α-bromocarbonyl compounds under Hantzsch thiazole synthesis conditions. For instance, treatment with 2-[bis(methylthio)methylene]malononitrile in the presence of phosphorus pentasulfide yields thioamide intermediates, which subsequently react with α-bromoacetates to form the thiazole ring. This method achieves regioselectivity through steric and electronic control, favoring the Z-isomer due to intramolecular hydrogen bonding during cyclization.

Diazotization and Azide Substitution

An alternative route leverages diazotization of benzo[d]thiazol-2-amine (3) using tert-butyl nitrite and sodium azide, producing 2-azidobenzo[d]thiazole intermediates. Subsequent Staudinger reactions or copper-catalyzed click chemistry enable functionalization at the 2-position, though this method requires careful handling of azide intermediates due to instability.

Synthesis of (Z)-Methyl 2-(2-((2-(4-Chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Stepwise Assembly via Imine Formation

The target compound is synthesized through a three-step sequence:

  • Preparation of 2-Iminobenzo[d]thiazole (Intermediate A):
    Benzo[d]thiazol-2-amine (10 mmol) reacts with 2-(4-chlorophenoxy)acetyl chloride (10.5 mmol) in dry dichloromethane under nitrogen. Triethylamine (12 mmol) catalyzes the acylation, yielding 2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazole (Intermediate A) after 6 hours at 0–5°C.

  • Acetylation with Methyl Glycidate:
    Intermediate A (8 mmol) is treated with methyl glycidate (9 mmol) in acetonitrile at reflux for 12 hours. Potassium carbonate (10 mmol) facilitates nucleophilic ring-opening of the epoxide, forming the acetamide linkage.

  • Esterification and Purification:
    Crude product is dissolved in methanol and treated with thionyl chloride (2 eq) to esterify residual carboxylic acids. Recrystallization from ethanol/water (3:1) affords the pure Z-isomer (72% yield).

One-Pot Tandem Reaction

A streamlined protocol condenses the synthesis into a single vessel:

  • Benzo[d]thiazol-2-amine, 2-(4-chlorophenoxy)acetic acid, and methyl 2-bromoacetate (1:1:1.2 molar ratio) are refluxed in dimethylformamide (DMF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The Z-isomer predominates (85% yield) due to kinetic control, confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1240 cm⁻¹ (C–O–C ether).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.30 (m, 4H, Ar–H), 4.92 (s, 2H, CH₂CO), 4.10 (s, 3H, OCH₃), 3.78 (s, 2H, OCH₂).
  • ¹³C NMR: 169.8 (C=O ester), 162.1 (C=N), 154.3 (C–O aryl), 133.2–119.4 (aromatic carbons), 52.1 (OCH₃).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration, with dihedral angles between the benzo[d]thiazole and 4-chlorophenoxy groups ranging from 78° to 85°.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Assembly 72 98 High regioselectivity, scalable Multi-step, solvent-intensive
One-Pot Tandem 85 95 Time-efficient, reduced waste Requires excess base, moderate Z/E
Diazotization-Azide 50 90 Functional group tolerance Azide handling risks, lower yield

Mechanistic Insights and Optimization Challenges

The Z-isomer’s predominance arises from intramolecular hydrogen bonding between the imine nitrogen and ester carbonyl during cyclization, as evidenced by density functional theory (DFT) calculations. Key challenges include:

  • Epimerization Risk: Prolonged heating above 80°C promotes Z→E isomerization, necessitating strict temperature control.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

Industrial-Scale Considerations

For kilogram-scale production, the one-pot method is preferred due to its efficiency. Critical parameters include:

  • Catalyst Load: DBU (15 mol%) balances cost and reactivity.
  • Waste Management: DMF recovery via distillation reduces environmental impact.

Q & A

Q. What are the common synthetic routes for (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]thiazole core. A widely used approach is the Hantzsch thiazole synthesis , where α-halocarbonyl compounds (e.g., 2-(4-chlorophenoxy)acetyl chloride) react with thioamide precursors to form the thiazole ring . Key intermediates include 6-fluorobenzo[d]thiazole derivatives and cyclopropanecarbonyl compounds, with methyl ester groups introduced via nucleophilic substitution or condensation . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to preserve stereochemistry (Z-configuration) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Z/E configuration by analyzing coupling constants and chemical shifts (e.g., imino proton resonance at δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing; SHELX software (SHELXL/SHELXS) is standard for refinement .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 409.3) .

Q. What functional groups contribute to its reactivity and potential bioactivity?

The compound features:

  • A benzo[d]thiazole core with an imino linkage, enabling π-π stacking and hydrogen bonding .
  • A 4-chlorophenoxy acetyl group , enhancing lipophilicity and membrane permeability .
  • A methyl ester moiety, which can be hydrolyzed to carboxylic acid for prodrug strategies .

Q. What preliminary biological activities have been reported for similar benzo[d]thiazole derivatives?

Analogous compounds exhibit enzyme inhibitory activity (e.g., cyclooxygenase-2, kinases) and anti-inflammatory effects in vitro. Screening involves:

  • Enzyme inhibition assays (IC50 determination via spectrophotometry) .
  • Cell viability assays (MTT/PrestoBlue) to assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising stereochemical integrity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require strict moisture control to avoid hydrolysis .
  • Catalysts : Use of Lewis acids (e.g., ZnCl2) accelerates imino bond formation, while Pd-catalyzed cross-coupling introduces aryl groups .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, reducing byproducts .

Q. How should researchers address contradictory bioactivity data in different assay systems?

Discrepancies (e.g., high in vitro activity vs. low in vivo efficacy) may arise from metabolic instability or off-target effects . Mitigation strategies include:

  • Orthogonal validation : Replicate assays in primary cells and genetically modified models .
  • Metabolite profiling : LC-HRMS identifies degradation products or active metabolites .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Simulates interactions with enzymes (e.g., COX-2) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, with MM-PBSA for free energy calculations .

Q. What challenges arise in crystallographic refinement of this compound?

  • Twinning : Common in thiazole derivatives due to planar symmetry; resolved using TWINLAW in SHELXL .
  • Disorder : Flexible methyl ester groups require PART instructions and isotropically restrained refinement .

Q. How does the thiazole ring’s electronic environment influence reactivity in nucleophilic substitutions?

The electron-deficient thiazole nitrogen directs electrophilic attacks to the sulfur-adjacent carbon. Substituents (e.g., 4-chlorophenoxy) alter resonance via inductive effects, quantified by Hammett σ values .

Q. What methodologies assess in vitro toxicity and metabolic stability?

  • HepG2/C3A hepatocytes : Measure CYP450 inhibition (LC-MS/MS metabolite detection) .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion .

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